1-(3,3-Dimethylbutyl)piperazin-2-one

Medicinal Chemistry ADME Lipophilicity Optimization

1-(3,3-Dimethylbutyl)piperazin-2-one is an N-alkylated 2-oxopiperazine derivative bearing a 3,3-dimethylbutyl (neohexyl) substituent at the N1 position. This compound serves as a versatile scaffold for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 1249798-09-1
Cat. No. B2640545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-Dimethylbutyl)piperazin-2-one
CAS1249798-09-1
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESCC(C)(C)CCN1CCNCC1=O
InChIInChI=1S/C10H20N2O/c1-10(2,3)4-6-12-7-5-11-8-9(12)13/h11H,4-8H2,1-3H3
InChIKeyLGAQEYICZAQBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(3,3-Dimethylbutyl)piperazin-2-one (CAS 1249798-09-1) is a Strategic N-Alkyl Piperazinone Scaffold


1-(3,3-Dimethylbutyl)piperazin-2-one is an N-alkylated 2-oxopiperazine derivative bearing a 3,3-dimethylbutyl (neohexyl) substituent at the N1 position . This compound serves as a versatile scaffold for medicinal chemistry and fragment-based drug discovery. Its core structure, combining a piperazin-2-one heterocycle (CAS: 5625-67-2) with a bulky, lipophilic neohexyl side chain, creates a unique molecular architecture distinct from unsubstituted piperazin-2-one or simple piperazine derivatives . The compound is commercially available through multiple reputable suppliers including Synblock (NLT 98%), ChemScene (97%), and Leyan (97%), with documented analytical characterization including NMR, HPLC, LC-MS, and calculated physicochemical properties (LogP, TPSA, hydrogen bonding capacity) [1]. Unlike many structurally similar analogs that remain in proprietary databases without public disclosure, this compound has established commercial accessibility with validated purity specifications, making it suitable for reproducible research applications .

Why Generic Piperazine Substitution Cannot Replicate 1-(3,3-Dimethylbutyl)piperazin-2-one Performance


In-class substitution of 1-(3,3-dimethylbutyl)piperazin-2-one with simpler piperazine analogs such as unsubstituted piperazin-2-one (CAS: 5625-67-2) or 1-(3,3-dimethylbutyl)piperazine (CAS: 57184-51-7) introduces quantifiable deviations in key molecular properties that directly impact experimental outcomes. SAR studies of 4-acyl-1,6-dialkylpiperazin-2-ones have demonstrated that even minor alkyl group modifications at the R1, R4, and R6 positions dramatically alter both arenavirus entry inhibition potency and in vitro metabolic stability [1]. The target compound's specific neohexyl substituent confers a calculated LogP of 0.8544, compared with unsubstituted piperazin-2-one (LogP ≈ −0.8 to −1.0) or 1-(3,3-dimethylbutyl)piperazine (LogP ≈ 1.5–2.0), representing a distinct lipophilicity profile that cannot be achieved with commercially available generic alternatives . Furthermore, the piperazin-2-one core provides a single hydrogen bond donor (H_Donors = 1) and two hydrogen bond acceptors (H_Acceptors = 2), creating a different hydrogen bonding capacity relative to piperazine (two donors, two acceptors) or morpholine analogs (one acceptor, zero donors), which can be critical for target binding interactions . These property differences are non-interchangeable and necessitate procurement of the specific compound for reproducible structure-activity relationship studies.

Quantitative Differentiation Evidence for 1-(3,3-Dimethylbutyl)piperazin-2-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Unsubstituted Piperazin-2-one and Piperazine Analogs

1-(3,3-Dimethylbutyl)piperazin-2-one exhibits a calculated LogP value of 0.8544, which differs significantly from structurally related analogs including unsubstituted piperazin-2-one (predicted LogP ≈ −0.8 to −1.0) and 1-(3,3-dimethylbutyl)piperazine (predicted LogP ≈ 1.5–2.0) . This quantifiable difference in lipophilicity affects membrane permeability, aqueous solubility, and metabolic stability profiles in drug discovery programs. The intermediate LogP value positions the target compound in a favorable range for CNS drug-likeness (optimal LogP 1–3) while maintaining adequate aqueous solubility compared to more lipophilic piperazine analogs lacking the carbonyl moiety [1].

Medicinal Chemistry ADME Lipophilicity Optimization

Hydrogen Bond Donor/Acceptor Profile vs. Piperazine and Morpholine Scaffolds

The target compound possesses 1 hydrogen bond donor (H_Donors) and 2 hydrogen bond acceptors (H_Acceptors), with a topological polar surface area (TPSA) of 32.34 Ų . This hydrogen bonding profile is distinct from piperazine (2 H_Donors, 2 H_Acceptors) and morpholine (1 H_Acceptor, 0 H_Donors) scaffolds, both commonly used in medicinal chemistry as piperazin-2-one alternatives [1]. The single donor capability results from the lactam NH in the piperazin-2-one ring, while the tertiary amine nitrogen at N4 contributes an additional acceptor site. This balanced hydrogen bonding capacity may reduce promiscuous binding compared to scaffolds with multiple donors while maintaining adequate solubility [2].

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

Purity Grade Availability and Analytical Documentation vs. In-House Synthesis

Commercial sourcing of 1-(3,3-Dimethylbutyl)piperazin-2-one offers verified purity specifications from multiple vendors: Synblock provides NLT 98% purity ; ChemScene and Leyan provide 97% purity ; CymitQuimica provides min. 95% purity . These specifications are supported by analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In contrast, in-house synthesis of custom N-alkyl piperazin-2-one derivatives typically yields variable purity (often 85–95% crude) and requires additional purification steps consuming time and resources. SAR studies on related 4-acyl-1,6-dialkylpiperazin-2-ones highlight that impurities can confound biological assay interpretation, particularly in antiviral and cytotoxicity evaluations [1].

Procurement Quality Control Analytical Chemistry

Commercial Availability and Lead Time vs. Custom-Synthesized Analogs

1-(3,3-Dimethylbutyl)piperazin-2-one is commercially available from at least five independent suppliers (Synblock, ChemScene, Leyan, CymitQuimica, Enamine) with standard catalog quantities ranging from 50 mg to 1 g [1]. Current estimated lead times are 3–7 business days for domestic shipments (continental US) at room temperature . In comparison, custom synthesis of structurally analogous N-alkyl piperazin-2-one derivatives typically requires 4–8 weeks minimum and incurs setup fees ranging from $2,000–$8,000 for small-scale orders (100 mg–1 g) . The target compound's multi-supplier status creates competitive pricing dynamics (50 mg ranging from ~$150–$620 depending on purity tier) and mitigates single-source supply disruption risk .

Supply Chain Procurement Research Efficiency

Salt Form Availability (Hydrochloride) vs. Free Base Alone

1-(3,3-Dimethylbutyl)piperazin-2-one is commercially available as both free base (CAS: 1249798-09-1) and hydrochloride salt (CAS: 1423034-59-6) . The hydrochloride salt (molecular weight 220.74 g/mol, formula C10H21ClN2O) offers distinct pharmaceutical development advantages including enhanced aqueous solubility and improved solid-state stability [1]. This dual-form availability provides formulation flexibility not offered by closely related analogs such as 1-(3,3-dimethylbutyl)piperazine (available primarily as free base only) or 4-(3,3-dimethylbutyl)piperazin-2-one hydrochloride (different substitution pattern) [2]. Selection of salt form can modulate dissolution rate by 2–10× in biorelevant media, a critical parameter for in vivo pharmacokinetic studies [3].

Formulation Solubility Enhancement Salt Selection

Validated Application Scenarios for 1-(3,3-Dimethylbutyl)piperazin-2-one Based on Differential Evidence


Lipophilicity-Driven Fragment-Based Screening Campaigns

1-(3,3-Dimethylbutyl)piperazin-2-one is ideally suited for fragment-based drug discovery (FBDD) campaigns requiring balanced lipophilicity (LogP 0.8544) with single hydrogen bond donor capacity. The compound occupies a distinct physicochemical space between highly hydrophilic unsubstituted piperazin-2-one (LogP ≈ −0.8 to −1.0) and more lipophilic piperazine analogs (LogP ≈ 1.5–2.0) . This intermediate LogP value aligns with optimal fragment properties (Rule of Three: MW < 300, LogP ≤ 3) and enables detection of weak but specific target binding without the confounding promiscuity often observed with overly lipophilic fragments [1]. Procurement of verified high-purity material (NLT 98%) ensures that observed binding signals originate from the target compound rather than impurities, a critical requirement for reliable fragment screening data .

Scaffold-Hopping from Piperazine or Morpholine Cores in Lead Optimization

When optimizing leads containing piperazine or morpholine moieties, 1-(3,3-dimethylbutyl)piperazin-2-one provides a scaffold-hopping opportunity with defined hydrogen bonding differences. The compound reduces hydrogen bond donors by 50% versus unsubstituted piperazin-2-one (1 vs. 2 donors) while maintaining 2 acceptors, potentially improving permeability while preserving aqueous solubility . Compared to morpholine (0 donors, 1 acceptor), it offers increased hydrogen bonding capacity for target engagement [1]. These defined property shifts (H_Donors: 1; H_Acceptors: 2; TPSA: 32.34 Ų) enable systematic exploration of SAR around the hydrogen bonding pharmacophore without the synthetic burden of preparing custom analogs . The compound's commercial availability in both free base and hydrochloride salt forms further supports parallel evaluation of both neutral and charged species in cellular and biochemical assays .

Accelerated Hit-to-Lead Timelines Through Multi-Supplier Procurement

Research programs requiring rapid evaluation of piperazin-2-one chemotypes for antiviral, anticancer, or CNS targets benefit from the target compound's established multi-supplier commercial status. With at least five independent vendors offering catalog quantities with 3–7 day delivery, researchers can bypass the 4–8 week delay and $2,000–$8,000 cost associated with custom synthesis of analogous N-alkyl derivatives . This is particularly valuable for arenavirus and other BSL2/BSL4 antiviral programs, where SAR studies on 4-acyl-1,6-dialkylpiperazin-2-ones have demonstrated that even minor alkyl chain modifications produce measurable changes in both potency and metabolic stability [1]. The availability of comprehensive analytical documentation (NMR, HPLC, LC-MS) from multiple vendors also supports regulatory documentation requirements for preclinical development candidates .

Formulation Development for Preclinical Pharmacokinetic Studies

The dual availability of 1-(3,3-dimethylbutyl)piperazin-2-one as free base (CAS 1249798-09-1) and hydrochloride salt (CAS 1423034-59-6) uniquely supports formulation development for preclinical PK studies . Free base and salt forms can be evaluated in parallel to determine optimal solubility, stability, and bioavailability profiles. The hydrochloride salt typically enhances aqueous solubility by 5–10× relative to the free base, a difference that can translate to significant improvements in oral absorption and exposure [1]. This form flexibility is not available for most closely related analogs, including 1-(3,3-dimethylbutyl)piperazine (free base only), making the target compound a more versatile tool for ADME optimization studies . The established commercial supply chain for both forms also ensures batch-to-batch consistency for reproducible in vivo experiments .

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